Boc-Tyr-OMe
Overview
Description
Boc-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol .
Mechanism of Action
Target of Action
Boc-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester or Boc-L-tyrosine methyl ester , is a derivative of the amino acid tyrosine. It is primarily used in peptide synthesis . The primary targets of this compound are the enzymes and proteins involved in peptide synthesis, where it serves as a building block.
Mode of Action
This compound interacts with its targets through the process of peptide synthesis. It is incorporated into the growing peptide chain during the synthesis process. The Boc group in this compound serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It is used as a building block in the formation of peptides, which are chains of amino acids linked by peptide bonds. The Boc group in this compound is removed during the final steps of peptide synthesis, revealing the amino group that can then participate in the formation of peptide bonds .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By serving as a building block in peptide synthesis and protecting the amino group from unwanted side reactions, this compound contributes to the formation of peptides with the desired sequence and structure .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture . Furthermore, the stability of this compound can be influenced by factors such as temperature, light, and the presence of moisture .
Biochemical Analysis
Biochemical Properties
Boc-Tyr-OMe plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these reactions. One of the primary enzymes involved in the synthesis of peptides using this compound is carboxypeptidase Y. This enzyme catalyzes the formation of peptide bonds by facilitating the reaction between this compound and other amino acids, such as alanine . The interaction between this compound and carboxypeptidase Y is essential for the efficient synthesis of peptides, as it ensures the correct formation of peptide bonds without unwanted side reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used in the development of peptide-based nanoparticles for targeted drug delivery. These nanoparticles can encapsulate chemotherapeutic drugs and facilitate their delivery to specific cancer cells, thereby enhancing the efficacy of the treatment while minimizing adverse effects on healthy cells . Additionally, this compound has been shown to influence the expression of genes involved in antioxidant activity, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, this compound exerts its effects through binding interactions with these biomolecules. For instance, during peptide synthesis, this compound binds to carboxypeptidase Y, which catalyzes the formation of peptide bonds . This binding interaction is crucial for the efficient synthesis of peptides, as it ensures the correct alignment of amino acids and the formation of stable peptide bonds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light or high temperatures . This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of drug delivery and gene expression . The stability and efficacy of this compound can be influenced by various factors, including storage conditions and the presence of other reactive compounds.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively facilitate peptide synthesis and enhance cellular function without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These threshold effects highlight the importance of optimizing the dosage of this compound in biochemical and pharmacological applications to ensure its efficacy while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as carboxypeptidase Y, which catalyzes the formation of peptide bonds during synthesis . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . For example, this compound has been shown to enhance the antioxidant activity of certain peptides by influencing their synthesis and degradation . These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . For example, this compound can be encapsulated in peptide-based nanoparticles, which enhance its delivery to specific cells and tissues . This targeted delivery can improve the efficacy of this compound in biochemical and pharmacological applications by ensuring its accumulation in the desired cellular compartments.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum or the Golgi apparatus, where it participates in the synthesis and modification of peptides and proteins . This subcellular localization is essential for the proper functioning of this compound, as it ensures its interaction with the appropriate biomolecules and its involvement in specific cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Tyr-OMe is typically synthesized through the esterification of N-(tert-Butoxycarbonyl)-L-tyrosine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Boc-Tyr-OMe undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
Boc-Tyr-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based therapeutics.
Industry: It is employed in the production of various peptide-based materials.
Comparison with Similar Compounds
Boc-Tyr-OH: The unesterified form of Boc-Tyr-OMe.
Boc-Ser-OMe: A similar compound with serine instead of tyrosine.
Boc-D-Tyr-OMe: The D-enantiomer of this compound.
Uniqueness: this compound is unique due to its specific use in peptide synthesis, where the Boc group provides protection to the amino group, and the methyl ester group facilitates the formation of peptide bonds. This combination of protecting groups makes this compound particularly useful in the synthesis of complex peptides .
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427077 | |
Record name | Boc-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4326-36-7 | |
Record name | Boc-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-Tyr-OMe | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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